molecular formula C18H21NO2 B251490 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide

2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide

Cat. No. B251490
M. Wt: 283.4 g/mol
InChI Key: JPVOCBUBTDRWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is not fully understood. However, it is believed that 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide works by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has also been found to have antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is its ease of synthesis. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide can be synthesized using a simple and straightforward method, which makes it readily available for research purposes. However, one of the limitations of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide. One of the significant areas of research is the development of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the investigation of the potential side effects of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is simple and straightforward, and it has been extensively studied for its potential applications in medicine. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide and its potential applications in various fields.

Synthesis Methods

2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 4-tert-butylphenol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide, which can be purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications of 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide is in the field of medicine. 2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-3-14(2)15-9-11-17(12-10-15)21-13-18(20)19-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

JPVOCBUBTDRWEE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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